2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step procedures. The process begins with the preparation of key intermediates such as 4-chloro-6-ethyl-5-fluoropyrimidine, which is synthesized from 4-ethyl-5-fluoro-6-hydroxypyrimidine .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .
Scientific Research Applications
2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, antipsychotic, and antimicrobial properties.
4-Chloro-6-ethyl-5-fluoropyrimidine: A key intermediate in the synthesis of various bioactive compounds.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: Investigated for their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Uniqueness
2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit ER stress and the NF-kB pathway sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN7/c1-3-15-17(20)18(22-13-21-15)26-8-10-27(11-9-26)19-23-14(2)12-16(24-19)25-6-4-5-7-25/h12-13H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJFODILMPVXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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